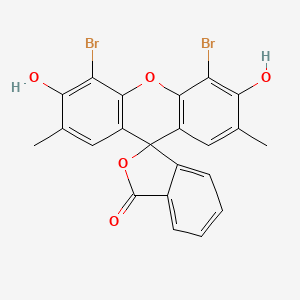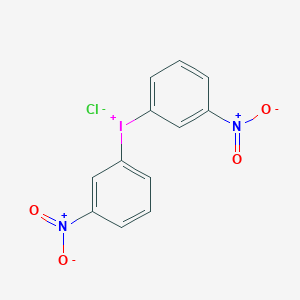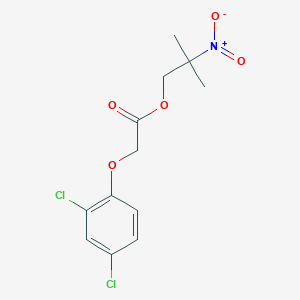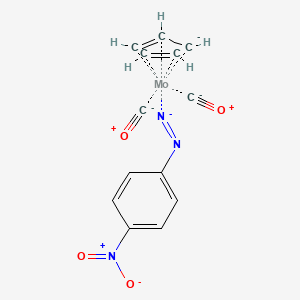
3,3'-Sulfonylbis(6-hydroxybenzaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is an organic compound with the molecular formula C14H10O6S It is characterized by the presence of two hydroxybenzaldehyde groups connected by a sulfonyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) typically involves the reaction of 3-hydroxybenzaldehyde with a sulfonylating agent. One common method is the reaction of 3-hydroxybenzaldehyde with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Ethers or esters depending on the substituent.
Applications De Recherche Scientifique
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dihydroxybenzidine: Similar structure but lacks the sulfonyl bridge.
4,4’-Sulfonylbis(2-methylphenol): Contains a sulfonyl bridge but different substituents.
Uniqueness
3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde groups, along with the sulfonyl bridge. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
6954-29-6 |
|---|---|
Formule moléculaire |
C14H10O6S |
Poids moléculaire |
306.29 g/mol |
Nom IUPAC |
5-(3-formyl-4-hydroxyphenyl)sulfonyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O6S/c15-7-9-5-11(1-3-13(9)17)21(19,20)12-2-4-14(18)10(6-12)8-16/h1-8,17-18H |
Clé InChI |
NRBDZRMCFXNSFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)






![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)



